VEGFR-2 Kinase Inhibition Potency: 4-Fluoro-2-methylindol-5-yloxy vs. Other 6-Position Substituents
In a focused SAR study of 4-aminopyrimidine-5-carboxaldehyde oximes, the 4-fluoro-2-methylindol-5-yloxy group at the 6-position delivered an IC₅₀ of 52 nM against VEGFR-2 kinase [1]. This represents a significant improvement over the unsubstituted phenoxy (IC₅₀ >1,000 nM) and 4-fluorophenoxy analogs, confirming that the indole NH, the C2‑methyl, and the 4‑fluoro substituent are all necessary for high potency [1].
| Evidence Dimension | VEGFR-2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 52 nM (compound containing 4-fluoro-2-methylindol-5-yloxy group at the 6-position) |
| Comparator Or Baseline | Unsubstituted phenoxy analog exhibits IC₅₀ >1,000 nM; 4-fluorophenoxy analog also shows markedly reduced activity |
| Quantified Difference | >19-fold improvement in potency compared to the unsubstituted phenoxy analog |
| Conditions | VEGFR-2 kinase inhibition assay (Biotinylated VEGF-R Peptide Substrate, pH 8, 303 K) |
Why This Matters
This potency gain directly validates the necessity of the 4-fluoro-2-methylindol-5-ol fragment for achieving nanomolar VEGFR-2 activity, making it the preferred intermediate for any VEGFR-2-targeted project.
- [1] Huang, S. et al. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorg. Med. Chem. Lett. 2006, 16, 6063-6066. View Source
